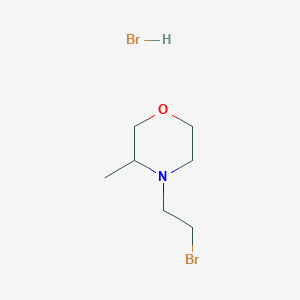
2-(ピロリジン-2-イル)-1,3-チアゾール-4-カルボン酸エチル 塩酸塩
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of a compound with a pyrrolidine ring can be influenced by factors such as stereochemistry and the spatial orientation of substituents . The presence of the thiazole ring could also influence the compound’s structure.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . Thiazole compounds are also known to participate in various chemical reactions.科学的研究の応用
抗腫瘍剤
ピロリジン誘導体は、抗腫瘍剤の構造的特徴として同定されています。 研究者らは、癌治療に有望な新しい誘導体を合成しました .
生物活性
抗酸化、抗炎症、抗菌、抗真菌、抗寄生虫および駆虫、抗癌、抗高血糖、臓器保護、神経薬理学的活性など、さまざまな生物活性がピロリジンアルカロイドに関連付けられています .
有機合成
ピロリジンは、有機化合物の合成における構成単位として使用され、ケトンとアルデヒドを求核付加に対して活性化し、アルドール縮合を促進します .
創薬
ピロリジン骨格は創薬において多用途であり、医薬品化学者が新しい生物活性誘導体を作り出すのを支援します .
薬物療法
ピロリジンとピロリジンベースのハイブリッド分子は、新しい生物活性化合物と薬物候補の設計のための薬物療法において重要です .
治療の可能性
作用機序
将来の方向性
生化学分析
Biochemical Properties
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known for its bioactivity and ability to modulate enzyme functions . This compound can interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. The thiazole ring contributes to its ability to form stable complexes with metal ions, which can further modulate enzyme activity and protein interactions .
Cellular Effects
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with cell surface receptors, leading to alterations in downstream signaling pathways such as the MAPK and PI3K/Akt pathways . These interactions can result in changes in gene expression, affecting cellular processes like proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can activate certain kinases by stabilizing their active conformations, leading to enhanced phosphorylation of target proteins . These molecular interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .
Metabolic Pathways
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic intermediates .
Transport and Distribution
Within cells and tissues, ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it can affect gene expression and chromatin structure .
特性
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHURWNVNPTRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



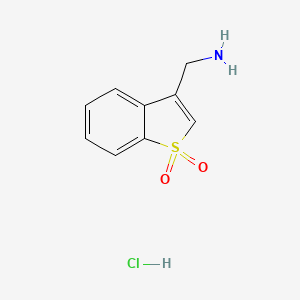
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)

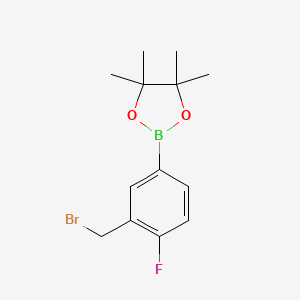
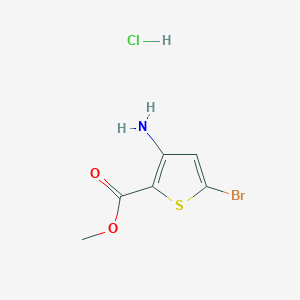
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
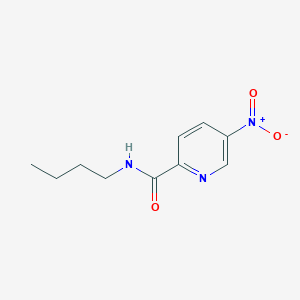
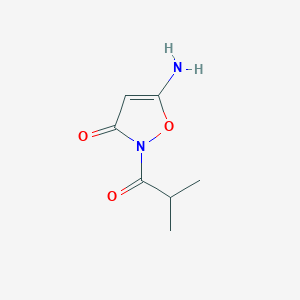

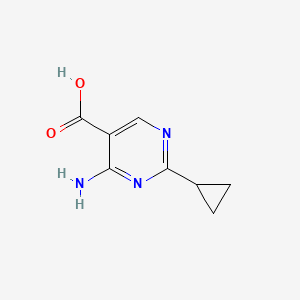
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
